molecular formula C10H14N2O2 B12348602 (Z)-N'-hydroxy-4-propoxybenzene-1-carboximidamide

(Z)-N'-hydroxy-4-propoxybenzene-1-carboximidamide

Katalognummer: B12348602
Molekulargewicht: 194.23 g/mol
InChI-Schlüssel: OOCDAYWHISVQPO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-N’-hydroxy-4-propoxybenzene-1-carboximidamide is an organic compound with a unique structure that includes a hydroxy group, a propoxy group, and a carboximidamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-hydroxy-4-propoxybenzene-1-carboximidamide typically involves the reaction of 4-propoxybenzene-1-carboximidamide with hydroxylamine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C. The reaction mixture is then stirred for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of (Z)-N’-hydroxy-4-propoxybenzene-1-carboximidamide may involve a continuous flow process to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The final product is typically purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-N’-hydroxy-4-propoxybenzene-1-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carboximidamide group can be reduced to form an amine.

    Substitution: The propoxy group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of 4-propoxybenzene-1-carboximidamide with a carbonyl group.

    Reduction: Formation of 4-propoxybenzene-1-amine.

    Substitution: Formation of various substituted benzene derivatives depending on the substituent used.

Wissenschaftliche Forschungsanwendungen

(Z)-N’-hydroxy-4-propoxybenzene-1-carboximidamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (Z)-N’-hydroxy-4-propoxybenzene-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the propoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The carboximidamide group can interact with amino acid residues, modulating the activity of the target protein.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (Z)-N’-hydroxy-4-methoxybenzene-1-carboximidamide
  • (Z)-N’-hydroxy-4-ethoxybenzene-1-carboximidamide
  • (Z)-N’-hydroxy-4-butoxybenzene-1-carboximidamide

Uniqueness

(Z)-N’-hydroxy-4-propoxybenzene-1-carboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The propoxy group, in particular, provides a balance between hydrophilicity and lipophilicity, making it suitable for various applications.

Eigenschaften

Molekularformel

C10H14N2O2

Molekulargewicht

194.23 g/mol

IUPAC-Name

N'-hydroxy-4-propoxybenzenecarboximidamide

InChI

InChI=1S/C10H14N2O2/c1-2-7-14-9-5-3-8(4-6-9)10(11)12-13/h3-6,13H,2,7H2,1H3,(H2,11,12)

InChI-Schlüssel

OOCDAYWHISVQPO-UHFFFAOYSA-N

Isomerische SMILES

CCCOC1=CC=C(C=C1)/C(=N/O)/N

Kanonische SMILES

CCCOC1=CC=C(C=C1)C(=NO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.